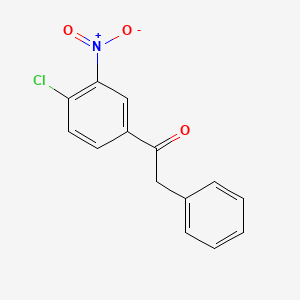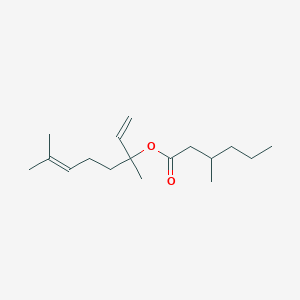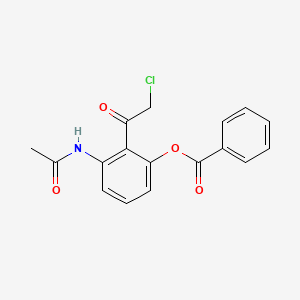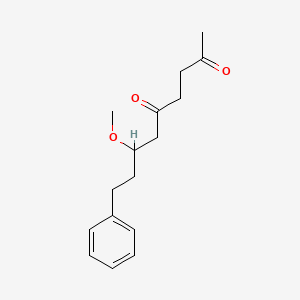![molecular formula C12H16N2O B12596436 (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone CAS No. 613660-83-6](/img/structure/B12596436.png)
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrolidine ring attached to the methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 6-Position: The methyl group can be introduced via a Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine precursor. The attachment to the pyridine ring is achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of (6-Methylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Potential use in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The pyridine ring can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(6-Methylpyridin-3-yl)methanone: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
(2S)-2-Methylpyrrolidin-1-ylmethanone: Lacks the pyridine ring, reducing its potential for aromatic interactions.
(6-Methylpyridin-3-yl)[(2R)-2-methylpyrrolidin-1-yl]methanone: The stereochemistry of the pyrrolidine ring is different, which can affect its biological activity.
Uniqueness: (6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone is unique due to the combination of the pyridine and pyrrolidine rings, which allows for diverse interactions with biological targets. Its specific stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
613660-83-6 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(6-methylpyridin-3-yl)-[(2S)-2-methylpyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-11(8-13-9)12(15)14-7-3-4-10(14)2/h5-6,8,10H,3-4,7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
MZDVSGUVIRWGSD-JTQLQIEISA-N |
Isomerische SMILES |
C[C@H]1CCCN1C(=O)C2=CN=C(C=C2)C |
Kanonische SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)



![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)


